molecular formula C31H36N2O6 B13396683 (S)-2-(Fmoc-amino)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]propanoic Acid

(S)-2-(Fmoc-amino)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]propanoic Acid

Cat. No.: B13396683
M. Wt: 532.6 g/mol
InChI Key: LCZQXABUYLYUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the propanoic acid backbone: This involves the coupling of the protected amino acid with the appropriate reagents.

    Introduction of the cyclohexylidene group: This step involves the addition of the cyclohexylidene group to the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can occur at the cyclohexylidene group.

    Substitution: The compound can undergo substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction products: Reduced derivatives of the cyclohexylidene group.

    Substitution products: Substituted derivatives at the amino groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its ability to protect amino groups.

Biology

    Protein Engineering: It is used in the modification of proteins to study their structure and function.

Medicine

    Drug Development: The compound is used in the development of peptide-based drugs.

Industry

    Biotechnology: It is used in various biotechnological applications, including the production of synthetic peptides.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The cyclohexylidene group provides additional stability to the molecule during the synthesis process.

Comparison with Similar Compounds

Similar Compounds

  • **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid
  • **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)propanoic acid lies in its specific combination of protecting groups and its stability during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZQXABUYLYUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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